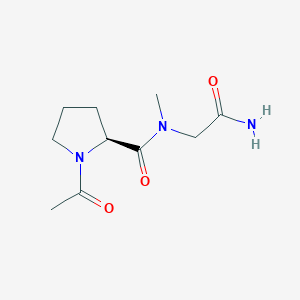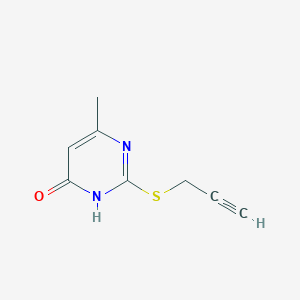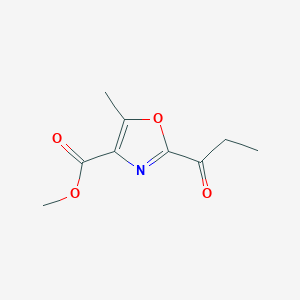
3-(Benzenesulfonyl)-5-methyl-2-phenylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-phenyl-3-(phenylsulfonyl)furan is an organic compound that belongs to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This particular compound is notable for its unique structure, which includes a methyl group, a phenyl group, and a phenylsulfonyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-3-(phenylsulfonyl)furan typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of furan derivatives, followed by sulfonylation. The reaction conditions often include the use of Lewis acids such as aluminum chloride or boron trifluoride as catalysts. The process may also involve the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of 5-Methyl-2-phenyl-3-(phenylsulfonyl)furan may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-3-(phenylsulfonyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
5-Methyl-2-phenyl-3-(phenylsulfonyl)furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl-3-(phenylsulfonyl)furan involves its interaction with various molecular targets. The phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to specific proteins or enzymes. The furan ring’s aromatic nature allows it to engage in π-π stacking interactions, further stabilizing its binding to target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylfuran: Lacks the methyl and phenylsulfonyl groups, resulting in different chemical properties.
3-Methyl-2-phenylfuran: Similar structure but without the phenylsulfonyl group.
2-Phenyl-3-(phenylsulfonyl)furan: Lacks the methyl group.
Uniqueness
5-Methyl-2-phenyl-3-(phenylsulfonyl)furan is unique due to the presence of both the methyl and phenylsulfonyl groups, which impart distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
132268-96-3 |
|---|---|
Molecular Formula |
C17H14O3S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-5-methyl-2-phenylfuran |
InChI |
InChI=1S/C17H14O3S/c1-13-12-16(17(20-13)14-8-4-2-5-9-14)21(18,19)15-10-6-3-7-11-15/h2-12H,1H3 |
InChI Key |
QYSAVYXPXGYHNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N''-[4-(1H-Indol-3-yl)-5-methyl-1,3-thiazol-2-yl]guanidine](/img/structure/B12915348.png)

![Isoxazolo[5,4-E][1,4]thiazepine](/img/structure/B12915355.png)

![4-{[6-(Methylsulfanyl)-9h-purin-9-yl]amino}butane-1,2,3-triol](/img/structure/B12915365.png)


![7-Benzyl-3-hydroxy-1H-furo[3,2-d]pyrimidine-2,4-dione](/img/structure/B12915376.png)





